molecular formula C14H11ClF2N2OS B2392834 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034554-69-1

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No.: B2392834
CAS No.: 2034554-69-1
M. Wt: 328.76
InChI Key: HALADJYWVHZIDY-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, including the formation of the thienopyridine core and the introduction of the chloro and difluorophenyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a crown ether at elevated temperatures can yield the desired thienopyridine core .

Chemical Reactions Analysis

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activities, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-(2,6-difluorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2OS/c15-12-6-8-7-19(5-4-11(8)21-12)14(20)18-13-9(16)2-1-3-10(13)17/h1-3,6H,4-5,7H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALADJYWVHZIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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